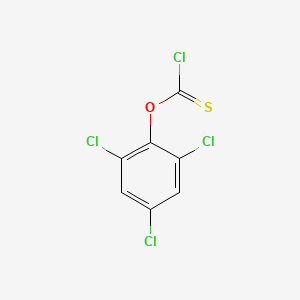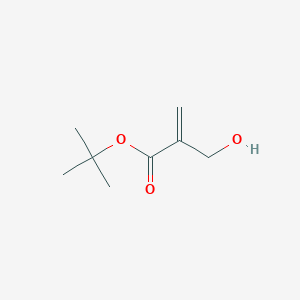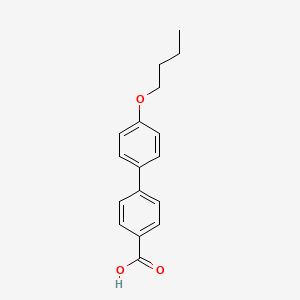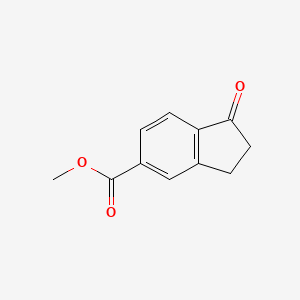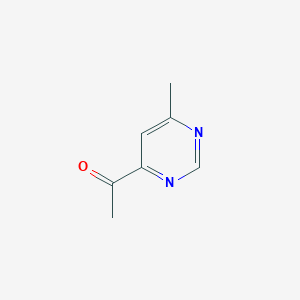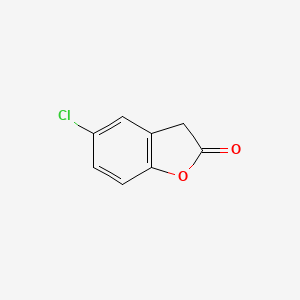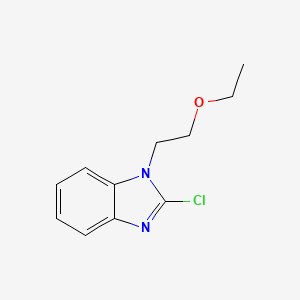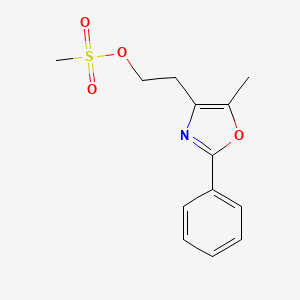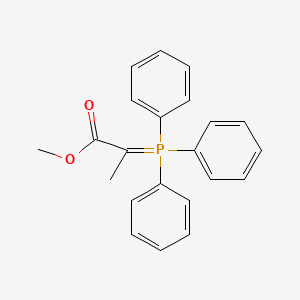
Phenylethynyldimethylsilane
Vue d'ensemble
Description
- Phenylethynyldimethylsilane is a chemical compound with the molecular formula C<sub>10</sub>H<sub>12</sub>Si .
- It belongs to the class of organosilicon compounds .
- The compound contains a phenyl group , an ethynyl group , and two methyl groups attached to a silicon atom.
Synthesis Analysis
- The synthesis of Phenylethynyldimethylsilane involves the reaction of phenylacetylene with chlorodimethylsilane .
- The reaction proceeds in two steps: first, the formation of an intermediate, followed by the addition of chlorodimethylsilane to the intermediate.
Molecular Structure Analysis
- The compound has a linear structure with the silicon atom at the center.
- The phenyl and ethynyl groups are attached to the silicon atom.
Chemical Reactions Analysis
- Phenylethynyldimethylsilane can undergo various reactions, including nucleophilic substitution, oxidation, and reduction.
- It can participate in cross-coupling reactions and form new carbon-silicon bonds.
Physical And Chemical Properties Analysis
- Phenylethynyldimethylsilane is a colorless liquid with a boiling point of around 201.1°C .
- It is flammable and should be handled with care.
Applications De Recherche Scientifique
1. Resin Transfer Molding Application
- Summary of Application : Phenylethynyl terminated cooligoimides are mixed with a reactive diluent containing m-phenylene moiety to meet the processing requirements of resin transfer moulding (RTM) technology .
- Methods of Application : The blend shows low minimum melting viscosity (<1 Pa·s) and enlarged processing temperature window (260–361 °C). The relationship between the molecular weight of the blend and its melting stability was explored .
- Results or Outcomes : Upon curing at 380 °C for 2 h, the thermosetting polyimide resin demonstrates superior heat resistance (Tg =420–426 °C) .
2. Synthesis of Branched Phenylethynyl-Terminated Polyimides
- Summary of Application : A series of branched phenylethynyl-terminated polyimides (BPIs) are synthesized by incorporating branching units into the linear polyimides .
- Methods of Application : The molecular structures, thermal and rheological properties of the BPIs are investigated and characterized by FTIR, 1H NMR, elemental analysis, TGA and rheological test .
- Results or Outcomes : All the BPIs exhibit high transparency in the visible region, high solubility, excellent thermal stabilities, and melting processability. They have a relatively lower melt viscosity values compared to neat PI .
Safety And Hazards
- Phenylethynyldimethylsilane is considered hazardous due to its potential effects on genetic defects and fertility .
- It may also be carcinogenic .
- Proper safety precautions should be followed during handling.
Orientations Futures
- Research on Phenylethynyldimethylsilane could explore its applications in materials science, catalysis, and organic synthesis.
- Investigating its reactivity and potential derivatives may lead to novel compounds with useful properties.
Remember that this analysis is based on available information, and further research may provide additional insights. If you need more specific details or have any other questions, feel free to ask!
Propriétés
InChI |
InChI=1S/C10H11Si/c1-11(2)9-8-10-6-4-3-5-7-10/h3-7H,1-2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVLZNOBDJHOOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453756 | |
| Record name | PHENYLETHYNYLDIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylethynyldimethylsilane | |
CAS RN |
87290-97-9 | |
| Record name | PHENYLETHYNYLDIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Dimethylsilyl)-2-phenylacetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoyloxy]-1H-1,2,3-benzotriazole](/img/structure/B1589606.png)
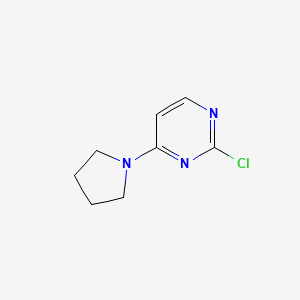
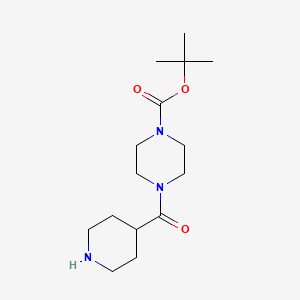
![diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate](/img/structure/B1589615.png)
